molecular formula C12H20N2O2 B7460677 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide

1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B7460677
M. Wt: 224.30 g/mol
InChI Key: CGLFALHKCYGRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that belongs to the class of drugs known as cyclopentyl pyrrolidines. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretins are hormones that stimulate insulin secretion and reduce blood glucose levels. By inhibiting DPP-4, 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide increases the levels of incretin hormones in the body, leading to improved glucose control in patients with type 2 diabetes.

Mechanism of Action

1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide exerts its pharmacological effects by inhibiting the enzyme 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide. 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide, 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide increases the levels of GLP-1 and GIP, leading to increased insulin secretion, decreased glucagon secretion, and improved glucose control.
Biochemical and physiological effects:
In addition to its effects on glucose control, 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been found to have other biochemical and physiological effects. It has been shown to improve beta-cell function, increase satiety, and reduce food intake. It has also been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its selectivity for 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide. This allows researchers to study the effects of inhibiting 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide without affecting other enzymes or pathways. Another advantage is its well-established safety profile, which makes it a suitable candidate for clinical trials. However, one limitation is its high cost, which may limit its use in large-scale experiments.

Future Directions

1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has potential applications beyond the treatment of type 2 diabetes. It has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cardiovascular function in patients with heart failure. Future research could explore these potential applications and investigate the underlying mechanisms of action. In addition, new formulations and delivery methods could be developed to improve the efficacy and safety of 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide for clinical use.

Synthesis Methods

The synthesis of 1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide involves several steps. The starting material is cyclopentanone, which is converted to the corresponding enamine using methylamine. The enamine is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is reduced using sodium borohydride to give the amine, which is then acylated with 3-bromo-2-methylpropionic acid to yield the final product.

Scientific Research Applications

1-cyclopentyl-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of type 2 diabetes. It has been shown to improve glycemic control, reduce HbA1c levels, and lower fasting plasma glucose levels in patients with type 2 diabetes. In addition, it has been found to be well-tolerated with a low risk of hypoglycemia.

properties

IUPAC Name

1-cyclopentyl-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-13(2)12(16)9-7-11(15)14(8-9)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLFALHKCYGRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(=O)N(C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.